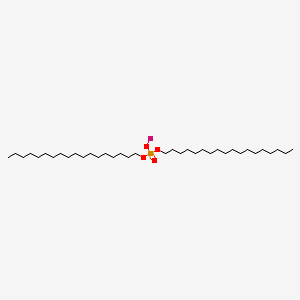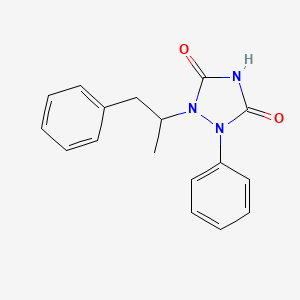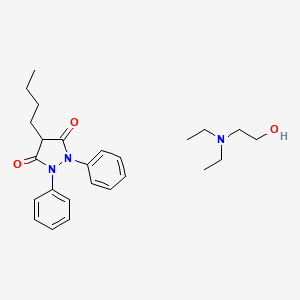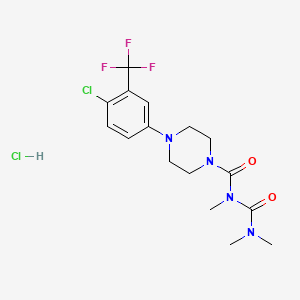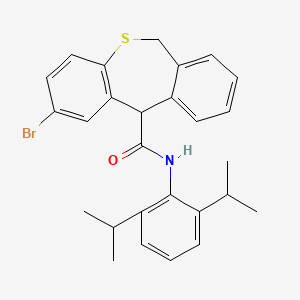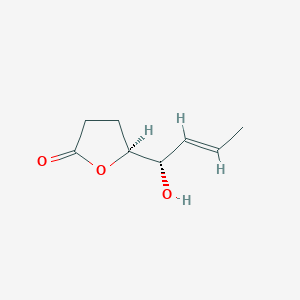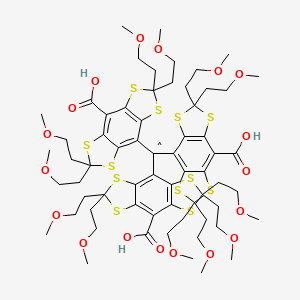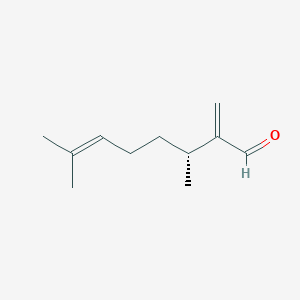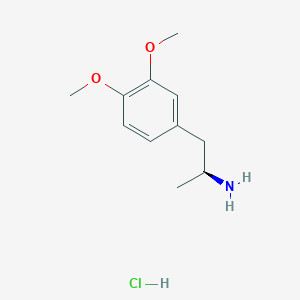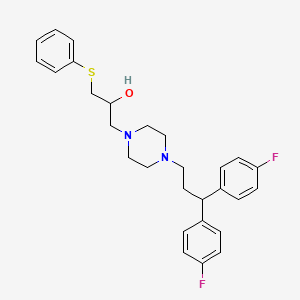
Direct Red 20 free acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Direct Red 20 free acid is a synthetic azo dye, commonly used in various industrial applications. It is known for its vibrant red color and is primarily used in the textile industry for dyeing cotton, silk, and wool. The compound is characterized by its anionic nature and high affinity for cellulosic fibers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Direct Red 20 free acid is synthesized through a diazotization reaction followed by coupling with an electron-rich nucleophile. The process typically involves the following steps:
Diazotization: An aromatic primary amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with an electron-rich nucleophile, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process is typically carried out in aqueous solutions with the addition of electrolytes like sodium chloride or sodium sulfate to enhance the dye’s affinity for fibers.
Analyse Chemischer Reaktionen
Types of Reactions
Direct Red 20 free acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Aromatic amines are the primary products of reduction.
Substitution: Substituted aromatic compounds are formed, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Direct Red 20 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Wirkmechanismus
The mechanism of action of Direct Red 20 free acid involves its interaction with the molecular targets in the substrate. The dye molecules form weak hydrogen bonds and Van der Waals forces with the fibers, allowing them to adhere to the substrate. The azo group in the dye is responsible for its vibrant color, which is a result of the extended conjugation in the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Direct Red 23
- Direct Red 80
- Direct Blue 1
- Direct Orange 25
Comparison
Direct Red 20 free acid is unique due to its specific molecular structure, which provides it with distinct dyeing properties. Compared to other direct dyes, it offers a brighter red shade and better affinity for cellulosic fibers. like many direct dyes, it exhibits poor wash fastness, which can be improved through aftertreatments.
Eigenschaften
CAS-Nummer |
25188-33-4 |
|---|---|
Molekularformel |
C24H16ClN3O7S3 |
Molekulargewicht |
590.1 g/mol |
IUPAC-Name |
5-chloro-4-hydroxy-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C24H16ClN3O7S3/c1-12-2-7-18-19(8-12)36-24(26-18)13-3-5-15(6-4-13)27-28-22-20(38(33,34)35)10-14-9-16(37(30,31)32)11-17(25)21(14)23(22)29/h2-11,29H,1H3,(H,30,31,32)(H,33,34,35) |
InChI-Schlüssel |
PPLAVEDSTMYVTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


